Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate
Description
Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is fused with a piperazine ring, and a tert-butyl ester group, which enhances its stability and solubility.
Properties
IUPAC Name |
tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORQZWBKKSLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule comprises three distinct structural domains:
- Pyrazolo[1,5-a]pyridine : A fused bicyclic system with aromatic and electron-deficient characteristics, necessitating regioselective functionalization at the 2-position.
- Piperazine-carboxylate : A flexible six-membered diamine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility and prevents undesired side reactions during synthesis.
- Carbonyl linker : A ketone bridge connecting the two heterocycles, requiring selective acylation to avoid cross-reactivity with other nucleophilic sites.
Key challenges include:
- Achieving high yields in cyclization steps for the pyrazolo[1,5-a]pyridine core.
- Preventing Boc-group cleavage under acidic or basic conditions during coupling reactions.
- Ensuring chemoselectivity in acylation reactions involving the piperazine nitrogen.
Synthetic Routes to Tert-Butyl 4-{Pyrazolo[1,5-a]Pyridine-2-Carbonyl}Piperazine-1-Carboxylate
Route 1: Sequential Assembly via Pyrazolo[1,5-a]Pyridine-2-Carboxylic Acid Intermediate
This two-step approach involves synthesizing the pyrazolo[1,5-a]pyridine carboxylic acid followed by coupling with Boc-piperazine.
Synthesis of Pyrazolo[1,5-a]Pyridine-2-Carboxylic Acid
Method A: Cyclocondensation of 3-Aminopyrazole with α,β-Unsaturated Carbonyl Compounds
A mixture of 3-aminopyrazole and ethyl acrylate undergoes cyclization in acetic acid at 120°C for 12 hours, yielding pyrazolo[1,5-a]pyridine-2-carboxylate. Subsequent hydrolysis with NaOH (2 M) in ethanol/water (1:1) at 80°C produces the carboxylic acid (yield: 68–72%).
Method B: [4 + 2] Cycloaddition of N-Propargylic Sulfonylhydrazones
Copper(I)-catalyzed cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides generates triazole intermediates, which undergo intramolecular Diels-Alder reactions to form the pyrazolo[1,5-a]pyridine core. Acidic workup eliminates sulfonic acid groups, yielding the carboxylic acid derivative (yield: 55–60%).
Coupling with Boc-Piperazine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with Boc-piperazine in dichloromethane (DCM) at 0–5°C. Triethylamine (3 equiv) is added to scavenge HCl, achieving 85–90% coupling efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C → Room temperature |
| Coupling Agent | SOCl₂ |
| Base | Triethylamine |
| Reaction Time | 4–6 hours |
Route 2: One-Pot Tandem Cyclization-Acylation Strategy
This method integrates pyrazolo[1,5-a]pyridine formation and piperazine acylation in a single reactor, reducing purification steps.
Cyclization of 3-Aminopyrazole with Dimethyl Acetylenedicarboxylate
3-Aminopyrazole reacts with dimethyl acetylenedicarboxylate in refluxing toluene, forming pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. Selective mono-hydrolysis using LiOH in THF/water (3:1) at 0°C yields the mono-acid (yield: 75%).
In Situ Acylation with Boc-Piperazine
Without isolation, the mono-acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM. Boc-piperazine (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours, achieving 80% overall yield.
Advantages
- Eliminates intermediate isolation, improving atom economy.
- EDCl/HOBt system minimizes racemization and side reactions.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Developed for combinatorial chemistry applications, this method uses Wang resin-bound Boc-piperazine.
Resin Functionalization
Wang resin is treated with Boc-piperazine and diisopropylcarbodiimide (DIC) in DMF, achieving >95% loading efficiency.
On-Resin Acylation
Pyrazolo[1,5-a]pyridine-2-carbonyl chloride (generated in situ) is circulated through the resin column at 25°C for 8 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the target compound (yield: 70–75%, purity >98% by HPLC).
Characterization and Quality Control
Process Optimization and Scalability
Solvent Selection
Catalytic Enhancements
Green Chemistry Metrics
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Atom Economy (%) | 68 | 82 | 74 |
| E-Factor | 18.2 | 9.8 | 14.5 |
| PMI (g/g) | 32.1 | 21.4 | 27.8 |
Chemical Reactions Analysis
Nucleophilic Substitution and Condensation Reactions
The piperazine moiety participates in nucleophilic substitution reactions. For example, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate (compound 5) is synthesized via condensation of tert-butyl piperazine-1-carboxylate derivatives with hydrazine monohydrate in ethanol, achieving a 90% yield . This reaction involves substitution at the cyano group of intermediate (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate (compound 4) .
Coupling Reactions
The compound undergoes palladium- or copper-catalyzed coupling reactions. For instance:
-
Buchwald–Hartwig coupling : Piperazine derivatives react with aryl halides (e.g., 2-bromo-5-methylpyridine) using CuI as a catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine as a ligand, and Cs₂CO₃ in DMSO, yielding 60% of tert-butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylate (compound 6) .
-
Heck coupling : Used in the synthesis of related CDK inhibitors, where aryl bromides react with alkenes in the presence of Pd catalysts .
Amidation and Deprotection
The carbonyl group facilitates amidation:
-
Reaction of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (compound 1) with amine intermediates (e.g., compound 6) in dichloromethane (DCM) using DIPEA as a base yields amide derivatives (73% yield) .
-
Boc deprotection : Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine derivatives (95% yield) .
Reductive Amination
N-methylation via reductive amination uses formaldehyde and NaBH(OAc)₃ in DCM, achieving near-quantitative yields (98%) . This reaction modifies the piperazine nitrogen to enhance biological activity.
Oxidation and Reduction
While specific examples are not detailed in the provided sources, the pyrazolo[1,5-a]pyridine core is susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with NaBH₄) under standard conditions.
Reaction Optimization
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is its role as an inhibitor of specific kinases, particularly the PI3Kδ and JAK kinases. These kinases are critical in various signaling pathways associated with cell growth and proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of PI3Kδ activity, which is linked to inflammatory diseases and certain cancers .
| Compound | IC50 PI3Kδ (µM) | IC50 PI3Kα (µM) | Selectivity Ratio (α/δ) |
|---|---|---|---|
| Example A | 2.30 | 25.9 | 11 |
| Example B | 0.475 | 1.06 | 2.2 |
Potential GPR119 Agonists
Recent studies have explored the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor that plays a significant role in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment. Compounds derived from this structure have shown promising results in activating GPR119 in vitro, suggesting a potential pathway for developing new diabetes medications .
Case Study 1: Cancer Treatment
A study investigated the efficacy of pyrazolo[1,5-a]pyridine derivatives in inhibiting cancer cell proliferation through selective kinase inhibition. The results indicated that these compounds could significantly reduce tumor growth in preclinical models by targeting the PI3K signaling pathway, thus providing a basis for future clinical trials in oncology settings .
Case Study 2: Diabetes Management
Another research effort focused on the development of GPR119 agonists derived from this compound. The study highlighted how these compounds improved insulin sensitivity and glycemic control in diabetic animal models, showcasing their potential as therapeutic agents for managing type 2 diabetes effectively .
Mechanism of Action
The mechanism of action of tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that lead to specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents attached to the ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but include a pyrimidine ring instead of a pyridine ring.
Piperazine derivatives: Compounds with a piperazine ring and various substituents, which exhibit diverse biological activities.
Uniqueness
Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is unique due to its specific combination of a pyrazolopyridine core with a piperazine ring and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes the formation of the pyrazolo-pyridine scaffold followed by the introduction of the piperazine moiety. Research indicates that modifications at specific positions on the pyrazolo ring can significantly influence the biological activity of the resulting compounds .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinases : This compound has been identified as an inhibitor of certain protein kinases, which are crucial in regulating cell signaling pathways. Inhibition of these kinases can lead to altered cell proliferation and survival, making them potential targets for cancer therapy .
- COX Inhibition : Some derivatives related to this compound have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX Enzymes | 0.01 | |
| CK2 Inhibition | Protein Kinase CK2 | 0.05 | |
| Anti-inflammatory | Carrageenan Model | 60.56 |
Case Studies
Several studies have investigated the efficacy and safety profiles of pyrazolo derivatives, including this compound:
- Anti-inflammatory Studies : In a carrageenan-induced rat paw edema model, compounds related to this structure showed significant anti-inflammatory effects with minimal gastrointestinal toxicity, indicating a favorable safety profile for potential therapeutic use .
- Cancer Research : In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on cancer cell lines through their action on protein kinases involved in tumor growth and survival pathways. This highlights their potential as anticancer agents .
- Pharmacokinetics : Research into the pharmacokinetic properties of these compounds has shown promising results regarding their absorption and distribution in biological systems, which is crucial for their effectiveness as therapeutic agents .
Q & A
Q. Basic
- Piperazine core : Enables functionalization at the secondary amine (e.g., alkylation, acylation) .
- Pyrazolo[1,5-a]pyridine moiety : Participates in π-π stacking and hydrogen bonding with biological targets .
- tert-butyl carbamate : Acts as a protecting group for the piperazine nitrogen, which can be selectively deprotected (e.g., with TFA or HCl/dioxane) for further derivatization .
How can reaction mechanisms involving this compound be analyzed in biological systems?
Q. Advanced
- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) to enzymes/receptors .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450-mediated metabolism .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
How to design derivatives with enhanced selectivity for specific biological targets?
Q. Advanced
- Functional group modifications :
- Stereochemical control : Use chiral catalysts (e.g., Pd/BINAP) to synthesize enantiopure analogs for improved target specificity .
How to resolve contradictions in reported synthetic yields or reaction conditions?
Q. Advanced
- Reproducibility analysis :
- Compare solvent systems (e.g., DMF vs. acetonitrile) and bases (e.g., triethylamine vs. K₂CO₃) to identify optimal conditions .
- Validate purity of starting materials via elemental analysis to rule out impurities affecting yields .
- Scale-up challenges : Optimize catalyst loading (e.g., Pd(PPh₃)₄ in Suzuki couplings) and temperature gradients to mitigate side reactions .
What methodologies are used to study its interactions with biological macromolecules?
Q. Advanced
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
- Fluorescence polarization : Measure displacement of fluorescent ligands in competitive binding assays .
- In vitro functional assays : Assess inhibition of enzymatic activity (e.g., IC₅₀ determination via spectrophotometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
